Quantified Storage Stability: Aspartame vs. Acesulfame K vs. Sucralose in Carbonated Beverages
In a direct comparative study of sweetener stability in a lime-lemon carbonated beverage (pH controlled), Aspartame exhibited the highest rate of degradation among the three tested sweeteners. After 60 days of storage at 37°C, the loss of Aspartame was quantified at 29.5%, compared to 6.1% for Acesulfame K and only 1.9% for Sucralose [1].
| Evidence Dimension | Storage Stability (Degradation Loss) |
|---|---|
| Target Compound Data | 29.5% loss after 60 days at 37°C |
| Comparator Or Baseline | Acesulfame K (6.1% loss); Sucralose (1.9% loss) |
| Quantified Difference | Aspartame degradation is 4.8x greater than Acesulfame K and 15.5x greater than Sucralose |
| Conditions | Lime-lemon flavored carbonated beverage, controlled pH, 60 days storage at 37°C, quantified via HPLC |
Why This Matters
This data directly informs shelf-life modeling and the selection of appropriate sweeteners for products requiring extended ambient or elevated temperature storage.
- [1] Malik, A., Jeyarani, T., & Raghavan, B. (2002). A comparison of artificial sweeteners' stability in a lime-lemon flavored carbonated beverage. Journal of Food Quality, 25(1), 75-82. View Source
